1-Isocyanato-2-methylcyclohexane
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Overview
Description
Scientific Research Applications
Preparation and Synthesis
- Facile Preparation of Isocyanates : Deng Yong (2001) discussed a method for preparing trans 1-isocyanato-4-methylcyclohexane, showcasing mild reaction conditions and low waste production (Deng Yong, 2001).
Combustion and Pyrolysis
- Pyrolysis and Combustion Study : Wang et al. (2014) conducted a study on methylcyclohexane pyrolysis and combustion, crucial for developing kinetic models for larger cycloalkanes and fuels (Wang et al., 2014).
Thermodynamic Properties
- Thermodynamic Investigations : Kabo et al. (1998) explored the thermodynamic properties and phase transitions of related cyclohexane compounds, contributing to the understanding of their physical behavior (Kabo et al., 1998).
Catalysis and Hydrogen Storage
- Methylcyclohexane Dehydrogenation Catalysts : Meng et al. (2021) reviewed catalysts for methylcyclohexane dehydrogenation, highlighting their importance in hydrogen energy storage (Meng et al., 2021).
Acid-Catalyzed Reactions
- Solid Acidity and Shape Selectivity : McVicker et al. (2005) described how methylcyclohexane isomerization can serve as a probe for characterizing the acidic properties of solid acids (McVicker et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-isocyanato-2-methylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVDIOHQFKXVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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